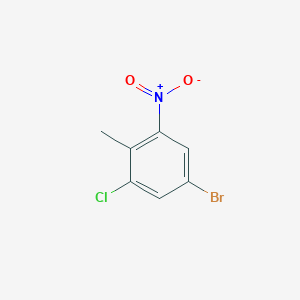

5-Bromo-1-chloro-2-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

5-bromo-1-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMXGSGRIHBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646171 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-13-1 | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a halogenated aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] This document collates available data on its physicochemical properties, reactivity, and synthetic methodologies. Due to the limited availability of experimental data for this specific compound, information from analogous structures is also discussed to provide a broader context for its chemical behavior.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic compound. Its structure incorporates a bromine atom, a chlorine atom, a methyl group, and a nitro group attached to a benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885519-13-1[1] |

| Molecular Formula | C₇H₅BrClNO₂[1][2] |

| Molecular Weight | 250.48 g/mol [1][2] |

| InChI Key | KQMXGSGRIHBQGJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | 1.7 ± 0.1 g/cm³[2] | Predicted value |

| Flash Point | 124.7 ± 25.9 °C[2] | Predicted value |

| Refractive Index | 1.605[2] | Predicted value |

| Solubility | Data not available | Likely soluble in common organic solvents. |

| XLogP3 | 3.4[2] | Predicted value |

| Topological Polar Surface Area (TPSA) | 45.8 Ų[2] | Predicted value |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would involve the sequential introduction of the substituents onto a benzene ring. The order of these reactions is crucial to ensure the correct regiochemistry of the final product. A potential starting material could be 2-chloro-1-methylbenzene (o-chlorotoluene).

Logical Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the key synthetic steps. These are based on standard organic chemistry methodologies and would require optimization for this specific synthesis.

2.2.1. Bromination of 2-Chloro-1-methylbenzene

-

Reaction Setup: To a solution of 2-chloro-1-methylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Reagent Addition: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-bromo-2-chloro-1-methylbenzene.

2.2.2. Nitration of 4-Bromo-2-chloro-1-methylbenzene

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃) dropwise to concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.

-

Reaction Setup: Dissolve the 4-bromo-2-chloro-1-methylbenzene in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.

-

Reagent Addition: Slowly add the cold nitrating mixture to the solution of the substituted benzene while maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region. The methyl group protons would appear as a singlet in the upfield region. The exact chemical shifts and coupling constants would depend on the electronic environment created by the substituents. |

| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-NO₂ stretching (asymmetric and symmetric), C-Br stretching, and C-Cl stretching. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its various substituents on the aromatic ring.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and is deactivating towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position.

-

Halogens (-Br, -Cl): These are also deactivating due to their inductive effect but are ortho, para-directing due to resonance.

-

Methyl Group (-CH₃): This is an activating group and is ortho, para-directing.

The combination of these groups makes the aromatic ring generally electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated nitroaromatic compounds.[1]

Chemical Reactions Workflow:

Caption: Potential chemical transformations of this compound.

Stability

Halogenated nitroaromatic compounds are generally stable under normal conditions. However, they can undergo decomposition at elevated temperatures. The presence of the nitro group can contribute to thermal instability. It is recommended to store the compound in a cool, dry place away from heat and strong oxidizing agents.

Potential Applications and Biological Relevance

This compound is primarily of interest as an intermediate in organic synthesis. Its polysubstituted nature provides a scaffold for the construction of more complex molecules with potential applications in:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of halogen and nitro groups can be crucial for biological activity or for further functionalization.[1]

-

Agrochemicals: In the development of new pesticides and herbicides.[1]

-

Material Science: As a precursor for the synthesis of specialty polymers and other advanced materials.[1]

While no specific biological activities have been reported for this compound itself, related halogenated and nitrated aromatic compounds are known to exhibit a range of biological effects, including antimicrobial and enzyme inhibition properties.[1] Further research is needed to explore the biological profile of this particular compound.

Safety Information

Detailed toxicological data for this compound is not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research and development. This guide has summarized the available information on its chemical and physical properties. Further experimental studies are required to fully characterize this compound, including the determination of its precise physical constants, detailed spectroscopic analysis, and exploration of its biological activities. The provided hypothetical experimental protocols offer a starting point for its synthesis and further investigation.

References

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

CAS Number: 885519-13-1

This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry, offering detailed information on its chemical properties, a plausible synthetic route with experimental protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, chloro, methyl, and nitro groups on the aromatic ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the nitro and halogen substituents activates the benzene ring for nucleophilic aromatic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885519-13-1 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Density | 1.7±0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data (Predicted) for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm); Methyl group singlet (δ ~2.3–2.5 ppm).[1] |

| ¹³C NMR | Aromatic carbons showing shifts influenced by all substituents. |

| IR Spectroscopy | Strong absorptions for the nitro group at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch); C-Br and C-Cl stretches in the fingerprint region (~600–800 cm⁻¹).[1] |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z ≈ 250 and 252, reflecting the isotopic distribution of Br and Cl. |

Synthesis and Experimental Protocols

Caption: Plausible synthetic pathway for this compound.

Note on Nomenclature and Isomerism: It is important to note that the target compound, this compound, is also known by the synonym 4-Bromo-2-chloro-6-nitrotoluene. The synthetic protocol below outlines the bromination of 2-chloro-6-nitrotoluene, which would lead to the formation of 4-bromo-2-chloro-6-nitrotoluene.

Step 1: Bromination of 2-Chloro-6-nitrotoluene

This protocol is a general procedure for the bromination of an activated aromatic ring.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-chloro-6-nitrotoluene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the solution.

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the pure 4-bromo-2-chloro-6-nitrotoluene (this compound).

Potential Applications in Drug Development and Research

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities. The nitro group can act as both a pharmacophore and a toxicophore, and its presence significantly influences the electronic properties of the molecule.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted nitrobenzenes. The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other vital cellular components. Given its structure, this compound is a candidate for investigation as a potential antimicrobial or antifungal agent.

Caption: Generalized mechanism of antimicrobial action for nitroaromatic compounds.

Intermediate for Bioactive Molecules

Perhaps the most significant application of this compound is as a key intermediate in the synthesis of more complex, biologically active molecules. The functional groups present offer multiple handles for further chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceuticals. This transformation opens up a wide range of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization.

-

Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom-based functionalities.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution of the halogen atoms, providing another avenue for molecular diversification.

Caption: Synthetic utility of this compound.

Health and Safety Information

As with any chemical compound, proper handling and safety precautions are essential when working with this compound. The following information is based on data for structurally similar nitroaromatic and halogenated compounds. A specific Safety Data Sheet (SDS) should be consulted before handling.

Table 3: Hazard and Precautionary Statements

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage:

-

Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its polysubstituted aromatic structure provides multiple reaction sites for further functionalization, enabling the creation of diverse and complex molecular architectures. While specific biological activity data for this compound is limited, its structural similarity to known bioactive nitroaromatic compounds suggests that it may possess interesting antimicrobial or other pharmacological properties worthy of further investigation. Researchers and scientists are encouraged to explore the synthetic utility of this compound in their respective fields, while adhering to strict safety protocols.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details the proposed synthetic route, including a thorough experimental protocol, and presents relevant chemical data in a clear and accessible format.

Overview of the Synthesis Pathway

The synthesis of this compound (IUPAC name: 1-bromo-5-chloro-2-methyl-3-nitrobenzene) can be achieved through the electrophilic nitration of a suitable dihalogenated toluene precursor. The proposed pathway commences with the commercially available starting material, 3-Bromo-2-chlorotoluene.

The key transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The regioselectivity of this nitration is governed by the directing effects of the existing substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl). The methyl group is an activating, ortho-, para- director, while the halogen atoms are deactivating, yet also ortho-, para- directing. The interplay of these electronic and steric effects is crucial in determining the position of the incoming nitro group.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from 3-Bromo-2-chlorotoluene. This protocol is based on established methods for the nitration of aromatic compounds.[1][2]

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromo-2-chlorotoluene | C₇H₆BrCl | 205.48 | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Standard Laboratory Supplier |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Standard Laboratory Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Standard Laboratory Supplier |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Standard Laboratory Supplier |

| Deionized Water | H₂O | 18.02 | - | - |

2.2. Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 3-Bromo-2-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-2-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all the organic layers.

-

Neutralization and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Data Presentation

3.1. Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene[3] |

| Synonym | 2-Bromo-4-chloro-6-nitrotoluene[3] |

| CAS Number | 885518-95-6[3] |

| Molecular Formula | C₇H₅BrClNO₂[3] |

| Molecular Weight | 250.48 g/mol [3] |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, and insoluble in water. |

3.2. Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.0 (1H, d), 7.5-7.7 (1H, d), 2.5 (3H, s). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-152 (C-NO₂), 140-142 (C-CH₃), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-CH), 120-122 (C-Br), 20-22 (CH₃). |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretching), ~800-900 (Ar C-H bending), ~700-800 (C-Cl stretching), ~600-700 (C-Br stretching). |

| Mass Spectrometry (EI) | m/z (%): 251/249/253 ([M]⁺, isotopic pattern for Br and Cl), fragments corresponding to loss of NO₂, Br, Cl. |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Discussion

The proposed synthesis of this compound via the nitration of 3-Bromo-2-chlorotoluene is a chemically sound approach. The regiochemical outcome of the nitration is a critical aspect of this synthesis. The methyl group is the most strongly activating group and will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions.

-

The position para to the methyl group (C-5) is open for substitution.

-

One position ortho to the methyl group (C-1) is also available.

The halogen substituents, being ortho-, para- directing but deactivating, will also influence the regioselectivity. The steric hindrance from the adjacent bromine and chlorine atoms will likely disfavor substitution at the C-1 position. Therefore, the nitration is expected to predominantly occur at the C-5 position, which is para to the activating methyl group and meta to the deactivating halogen groups, leading to the desired product.

The reaction conditions, particularly the temperature, must be carefully controlled to prevent the formation of dinitrated byproducts. The work-up and purification steps are standard procedures for isolating and purifying neutral organic compounds.

Conclusion

This technical guide outlines a viable and detailed synthesis pathway for this compound. The proposed method, based on the electrophilic nitration of 3-Bromo-2-chlorotoluene, is a straightforward approach that should be readily achievable in a standard organic synthesis laboratory. The provided experimental protocol and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic compounds for various applications, including drug discovery and development. Further experimental validation is recommended to determine the optimal reaction conditions and to fully characterize the final product.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. It includes tabulated spectral data, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with corresponding atom assignments for NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been estimated based on the known effects of chloro, bromo, methyl, and nitro substituents on a benzene ring. The electron-withdrawing nature of the nitro, chloro, and bromo groups, combined with the electron-donating effect of the methyl group, results in a distinct pattern of chemical shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.85 | d | ~2.5 | 1H |

| H-6 | 7.60 | d | ~2.5 | 1H |

| -CH₃ | 2.50 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C-NO₂) | 149.5 |

| C-1 (C-Cl) | 135.0 |

| C-2 (C-CH₃) | 134.0 |

| C-6 (C-H) | 130.0 |

| C-4 (C-H) | 128.5 |

| C-5 (C-Br) | 120.0 |

| -CH₃ | 15.0 |

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation

-

For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube to prevent solvent evaporation and contamination.

-

2. NMR Spectrometer Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, or more, depending on the concentration and desired signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to spectral analysis.

Caption: A standard workflow for NMR sample preparation and spectral analysis.

Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the mass spectrometric behavior of complex organic molecules is fundamental in the fields of analytical chemistry, drug discovery, and materials science. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathway of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. The presence of multiple functional groups—a nitro group, a methyl group, and two different halogens (bromo and chloro) on an aromatic ring—results in a complex and informative fragmentation pattern. This document outlines the predicted fragmentation cascade, presents the data in a structured format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation logic.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion. The stability of the aromatic ring will likely result in a discernible molecular ion peak.[1] The isotopic abundances of bromine (79Br and 81Br are in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl are in an approximate 3:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.[2][3]

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the nature of its substituents:

-

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), with a mass of 46 Da.[4] This is often followed by the loss of a neutral carbon monoxide (CO) molecule. Another characteristic fragmentation is the loss of a nitric oxide radical (NO), with a mass of 30 Da.[4]

-

Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of a bromine radical (79 or 81 Da) or a chlorine radical (35 or 37 Da).[2] The relative lability of these bonds will influence the abundance of the resulting fragment ions.

-

Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (CH3), with a mass of 15 Da.[1] Alternatively, fragmentation of the aromatic ring itself can be influenced by the methyl group, potentially leading to the formation of a tropylium or substituted tropylium ion, which is a common feature in the mass spectra of alkylbenzenes.[5]

-

Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For example, the ion formed after the loss of the nitro group could subsequently lose a halogen or the methyl group.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, with m/z values calculated using the most abundant isotopes (12C, 1H, 14N, 16O, 35Cl, 79Br).

| m/z (Da) | Proposed Fragment Ion Structure | Neutral Loss |

| 263/265/267 | [C7H5BrClNO2]+• | (Molecular Ion) |

| 217/219/221 | [C7H5BrCl]+• | NO2 |

| 233/235/237 | [C7H5BrClNO]+• | NO |

| 184/186 | [C7H5ClNO2]+• | Br |

| 228/230 | [C6H2BrClNO2]+• | CH3 |

| 182/184 | [C7H5Cl]+• | Br, NO2 |

| 152/154 | [C6H2BrCl]+• | CH3, NO2 |

| 111 | [C7H5NO2]+• | Br, Cl |

| 91 | [C7H7]+ | Br, Cl, NO2 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as dichloromethane or acetone.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

References

An In-depth Technical Guide to Isomers of C7H5BrClNO2

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H5BrClNO2 represents a variety of structural isomers, each with unique chemical properties and potential applications, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a detailed overview of the most prominent isomers, focusing on their chemical identity, physical properties, synthesis protocols, and role in synthetic pathways.

Isomer Identification and Properties

The IUPAC names for the key isomers of C7H5BrClNO2 are presented below, along with their key physical and chemical properties.

2-Amino-3-bromo-5-chlorobenzoic acid

This isomer is a valuable building block in medicinal chemistry, notably in the synthesis of quinazolinone derivatives which have shown a range of biological activities.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-bromo-5-chlorobenzoic acid | [1] |

| CAS Number | 41198-02-1 | [1] |

| Molecular Weight | 250.48 g/mol | |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Methyl 5-bromo-2-chloropyridine-3-carboxylate

A significant intermediate for the synthesis of various bioactive compounds.[2]

| Property | Value | Reference |

| IUPAC Name | Methyl 5-bromo-2-chloropyridine-3-carboxylate | |

| Synonyms | 5-Bromo-2-chloropyridine-3-carboxylic acid methyl ester, Methyl 5-bromo-2-chloronicotinate | |

| CAS Number | 78686-79-0 | |

| Molecular Weight | 250.48 g/mol | |

| Physical Form | Solid | |

| Melting Point | 48-53 °C | |

| Crystal System | Triclinic | [2] |

| Unit Cell Dimensions | a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, α = 96.89°, β = 96.20°, γ = 100.70° | [2] |

2-Amino-5-bromo-3-chlorobenzoic acid

Another benzoic acid derivative with potential applications in organic synthesis.

| Property | Value |

| IUPAC Name | 2-Amino-5-bromo-3-chlorobenzoic acid |

| CAS Number | 58026-21-4 |

| Molecular Weight | 250.48 g/mol |

| Purity | 97.0% |

Methyl 5-bromo-2-chloropyridine-4-carboxylate

A pyridinecarboxylate isomer used in proteomics research applications.[3]

| Property | Value | Reference |

| IUPAC Name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |

| CAS Number | 886365-28-2 | [3] |

| Molecular Weight | 250.48 g/mol | [3] |

| Molecular Formula | C₇H₅BrClNO₂ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below.

Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate

This protocol is based on the reaction of 5-bromo-2-hydroxynicotinic acid with thionyl chloride followed by esterification.[2]

Materials:

-

5-bromo-2-hydroxynicotinic acid (0.138 mol)

-

N,N-dimethylformamide (0.138 mol)

-

Thionyl chloride (160 mL)

-

Anhydrous dichloromethane (200 mL)

-

Anhydrous methanol

Procedure:

-

A solution of 5-bromo-2-hydroxynicotinic acid and N,N-dimethylformamide in thionyl chloride is refluxed for 2 hours.

-

The excess thionyl chloride is evaporated.

-

The resulting yellow residue is dissolved in anhydrous dichloromethane.

-

Anhydrous methanol is added dropwise to the solution.

-

The mixture is refluxed for 1 hour.

-

The solvent is evaporated to yield a slightly yellow oil which crystallizes upon standing at room temperature.

-

Crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[2]

Synthesis of 2-Amino-5-chlorobenzoic acid (Precursor for Bromination)

This protocol describes the synthesis of a precursor for one of the isomers.

From 5-chloro-2-nitrobenzoic acid:

-

Add active Raney nickel (2 g) to a reaction flask.

-

Add an ethanol solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Filter the solution through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the product.[4]

From anthranilic acid:

-

Add powdered anthranilic acid (20 g) to a solution of sulfuryl chloride (26 g) in absolute ether (350 ml) with cooling.

-

Remove the solvent and excess sulfuryl chloride under vacuum.

-

Treat the residue with water (150 ml) and allow it to stand for a few hours.

-

Filter the mixture and wash the residue with water.

-

Digest the residue with 8% aqueous hydrochloric acid solution (400 ml) at 60-70°C.

-

Filter the solution and treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

-

Add concentrated sodium acetate solution to complete the precipitation.

-

Filter the solid, wash with water, and recrystallize from an ethanol-water mixture.[5]

Synthetic Pathways and Workflows

The isomers of C7H5BrClNO2 are often key intermediates in the synthesis of more complex molecules with biological activity.

Workflow for the Synthesis of Quinazolinones

2-Amino-3-bromo-5-chlorobenzoic acid is a precursor in the synthesis of quinazolinone derivatives, which are investigated for various therapeutic applications.[]

References

Starting materials for synthesizing 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the chlorination of o-nitrotoluene, followed by the regioselective bromination of the resulting intermediate.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available o-nitrotoluene. The logical progression of this synthesis is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis.

| Step | Starting Material | Product | Reagents | Catalyst | Yield (%) | Purity (%) |

| 1 | o-Nitrotoluene | 2-Chloro-6-nitrotoluene | Chlorine (Cl₂) | Iron (Fe) | ~94% | >90% (contains isomers) |

| 2 | 2-Chloro-6-nitrotoluene | This compound | N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | 85-95% (estimated) | >95% (after purification) |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-nitrotoluene from o-Nitrotoluene

This procedure details the chlorination of o-nitrotoluene to yield the intermediate, 2-chloro-6-nitrotoluene.[1][2]

Materials:

-

o-Nitrotoluene (carefully dried)

-

Steel turnings (as iron catalyst)

-

Dry chlorine gas

Equipment:

-

500-mL round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Apparatus for vacuum distillation

Procedure:

-

Into a 500-mL round-bottom flask, introduce 137 g of carefully dried o-nitrotoluene and 20 g of small steel turnings.

-

Pass dry chlorine gas into the mixture with vigorous stirring. The temperature of the reaction mixture will rise to approximately 40°C.

-

Continue the chlorine addition until the weight of the reaction mixture has increased by exactly 38 g. This process should take about three hours.

-

After the reaction is complete, allow the mixture to stand, then filter to remove the iron sludge.

-

The crude product is then purified by vacuum distillation. Under a pressure of 11 mm Hg, collect the fraction boiling between 107-114°C.

-

The resulting 2-chloro-6-nitrotoluene may still contain about 10% of isomeric byproducts.[2] For higher purity, a subsequent fractional distillation using a column packed with glass beads can be performed.

Expected Yield: Approximately 94%.

Step 2: Synthesis of this compound from 2-Chloro-6-nitrotoluene

This protocol describes the regioselective bromination of 2-chloro-6-nitrotoluene. The directing effects of the methyl (ortho, para-directing), chloro (ortho, para-directing), and nitro (meta-directing) groups all favor the introduction of the bromine atom at the C-5 position. This procedure is adapted from a general method for the bromination of deactivated aromatic compounds.[3][4][5]

Materials:

-

2-Chloro-6-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-nitrotoluene in a minimal amount of concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 equivalents) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Expected Yield: 85-95% (based on similar reactions with deactivated aromatic compounds).[4]

Signaling Pathways and Logical Relationships

The logical flow of the synthetic process, highlighting the transformation of functional groups and the key reagents involved, is depicted in the following diagram.

Caption: Logical flow of the two-step synthesis.

References

- 1. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 5. [PDF] Bromination of deactivated aromatics: a simple and efficient method. | Semantic Scholar [semanticscholar.org]

Regioselectivity in the Nitration of Halogenated Toluenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in the nitration of halogenated toluenes. The interplay of the directing effects of the methyl and halogen substituents on the aromatic ring governs the isomer distribution of the resulting nitration products. This document summarizes quantitative data on isomer distributions, details experimental protocols for nitration reactions, and visualizes the underlying chemical principles through signaling pathway diagrams. Understanding these regioselective outcomes is crucial for the controlled synthesis of specific nitroaromatic intermediates in pharmaceutical and chemical research.

Introduction

Electrophilic aromatic substitution, particularly nitration, is a fundamental reaction in organic synthesis. When applied to substituted benzene rings, such as halogenated toluenes, the regiochemical outcome is determined by the electronic and steric properties of the existing substituents. The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. Halogens (F, Cl, Br), conversely, are deactivating yet ortho, para-directing. This is a consequence of their electron-withdrawing inductive effect (-I) being overridden by their electron-donating resonance effect (+M). The balance of these competing effects, along with steric hindrance, dictates the final isomer distribution of the mononitrated products.

Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity in the nitration of halogenated toluenes is a classic example of the directing effects of substituents in electrophilic aromatic substitution. The methyl group increases the electron density at the ortho and para positions, thereby stabilizing the corresponding carbocation intermediates (arenium ions) formed during the reaction. Halogens also stabilize the ortho and para intermediates through resonance, despite their deactivating inductive effect which slows down the overall reaction rate compared to benzene.[1][2][3]

The interplay of these effects can be visualized as follows:

Quantitative Isomer Distribution

The following tables summarize the quantitative data for the isomer distribution upon mononitration of various halogenated toluenes under different reaction conditions. It is important to note that the exact isomer ratios can be influenced by factors such as the nitrating agent, temperature, and solvent.

Nitration of Fluorotoluenes

| Substrate | Nitrating Agent/Catalyst | Temperature | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) | Reference |

| 2-Fluorotoluene | 70% HNO₃ / Solid Acid | 90 °C | - | - | - | 90 (as 2-fluoro-5-nitrotoluene) | - | [1] |

| 3-Fluorotoluene | 70% HNO₃ / Solid Acid | 60 °C | - | - | 30 (as 3-fluoro-4-nitrotoluene) | - | 67 (as 3-fluoro-6-nitrotoluene) | [1] |

| 4-Fluorotoluene | 70% HNO₃ / Solid Acid | - | - | - | Side-chain nitration observed | - | - | [1] |

Nitration of Chlorotoluenes

| Substrate | Nitrating Agent/Conditions | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) | Reference |

| 2-Chlorotoluene | 98% HNO₃ / Acidic β-zeolite, 20-50°C | - | - | - | Major product (as 5-chloro-2-nitrotoluene) | - | [2] |

| 3-Chlorotoluene | HNO₃ / H₂SO₄ | Predominantly ortho/para to CH₃ and ortho to Cl | Minor | Predominantly ortho/para to CH₃ and para to Cl | - | Predominantly ortho to both | [3] |

| 4-Chlorotoluene | HNO₃ / H₂SO₄, 15-20°C | 65 (as 4-chloro-2-nitrotoluene) | 35 (as 4-chloro-3-nitrotoluene) | - | - | - | [4] |

| 4-Chlorotoluene | HNO₃ / H₂SO₄ in aliphatic dichloride, -5 to 15°C | 72.5 (as 4-chloro-2-nitrotoluene) | 27.5 (as 4-chloro-3-nitrotoluene) | - | - | - | [4] |

Nitration of Bromotoluenes

| Substrate | Nitrating Agent/Conditions | Ortho-Nitro Isomer (%) | Meta-Nitro Isomer (%) | Para-Nitro Isomer (%) | Reference |

| Bromobenzene* | HNO₃ / H₂SO₄ | 38 | Trace | 62 | [5] |

Experimental Protocols

The following are representative experimental protocols for the nitration of halogenated toluenes. Safety Precaution: These reactions involve the use of strong acids and nitrating agents, which are corrosive and potentially explosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Protocol for Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol can be adapted for various halogenated toluenes.

Materials:

-

Halogenated toluene (e.g., 4-chlorotoluene)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add the halogenated toluene to the cold sulfuric acid with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid. Maintain the reaction temperature below 10 °C using the ice bath.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.

Specific Protocol for the Nitration of 2-Chlorotoluene

This protocol is adapted from a literature procedure for the synthesis of 5-chloro-2-nitrotoluene.[2]

Materials:

-

2-Chlorotoluene

-

98% Nitric acid

-

Acidic β-zeolite

-

Acetic acid

-

Four-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

To a 500 mL four-necked flask, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β-zeolite.

-

With stirring, control the temperature at 10 °C.

-

Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise over 1 hour, maintaining the temperature between 20-25 °C.

-

After the addition is complete, continue the reaction for 30 minutes at 25 °C.

-

Heat the reaction mixture to 50 °C and maintain for 5 hours.

-

Filter the reaction mixture while hot and wash the filter cake with acetic acid until the filtrate is nearly colorless.

-

Combine the filtrate and washings and remove the acetic acid by distillation under reduced pressure to obtain the crude product.

Conclusion

The regioselectivity in the nitration of halogenated toluenes is a nuanced interplay of electronic and steric effects. The activating, ortho, para-directing methyl group and the deactivating, yet also ortho, para-directing halogen atom lead to a variety of possible isomeric products. Quantitative data reveals that the substitution pattern is highly dependent on the specific halogen, its position on the toluene ring, and the reaction conditions employed. For drug development and fine chemical synthesis, a thorough understanding and control of these factors are paramount for achieving the desired regiochemical outcome and maximizing the yield of the target isomer. The experimental protocols provided herein offer a foundation for the practical application of these principles in a laboratory setting.

References

Electrophilic aromatic substitution mechanisms in polysubstituted benzene

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms in Polysubstituted Benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing electrophilic aromatic substitution (EAS) reactions in polysubstituted benzene rings. It delves into the mechanisms, directing effects of various substituents, and the interplay of electronic and steric factors that determine the regioselectivity of these fundamental reactions in organic synthesis.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction mechanism generally proceeds in two key steps:

-

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1]

-

Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product.

The overall reactivity of the benzene ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present on the ring.

The Role of Substituents: Activating and Deactivating Groups

Substituents on a benzene ring modulate the electron density of the ring, thereby affecting its reactivity towards electrophiles. They are broadly classified into two categories:

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups increase the rate of electrophilic aromatic substitution.[2][3] They are typically ortho, para-directors.

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. Deactivating groups decrease the rate of electrophilic aromatic substitution.[2][3] With the exception of halogens, they are generally meta-directors.

The directing effects of substituents are a consequence of the stability of the sigma complex intermediate. For ortho and para attack on a ring with an activating group, a resonance structure can be drawn where the positive charge is directly adjacent to the substituent, allowing for additional stabilization through resonance or inductive effects. For deactivating groups, this same position is destabilized.

Data Presentation: Relative Rates and Isomer Distributions

The interplay of electronic and steric effects is quantitatively reflected in the relative rates of reaction and the distribution of ortho, para, and meta isomers. The following tables summarize representative data for the nitration of various substituted benzenes.

Table 1: Relative Rates of Nitration for Monosubstituted Benzenes (Compared to Benzene = 1)

| Substituent (C₆H₅-Y) | Y | Relative Rate | Classification |

| Phenol | -OH | 1000 | Strongly Activating |

| Toluene | -CH₃ | 25 | Activating |

| Benzene | -H | 1 | - |

| Chlorobenzene | -Cl | 0.033 | Deactivating |

| Ethyl Benzoate | -CO₂Et | 0.0037 | Deactivating |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Source: Data compiled from kinetic studies of electrophilic aromatic substitution reactions.[2]

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes

| Starting Material | % Ortho | % Meta | % Para |

| Toluene (C₆H₅CH₃) | 58.5 | 4.5 | 37 |

| tert-Butylbenzene (C₆H₅C(CH₃)₃) | 16 | 8 | 75 |

| Chlorobenzene (C₆H₅Cl) | 30 | 1 | 69 |

| Bromobenzene (C₆H₅Br) | 38 | 1 | 61 |

| Nitrobenzene (C₆H₅NO₂) | 7 | 93 | 0.3 |

Source: Experimental data from studies on the nitration of aromatic compounds.[4][5]

Table 3: Isomer Distribution in the Nitration of Disubstituted Benzenes

| Starting Material | Major Product(s) | Rationale |

| p-Nitrotoluene | 2,4-Dinitrotoluene | Directing effects of -CH₃ (o,p) and -NO₂ (m) reinforce each other. |

| m-Xylene | 2,4-Dimethylnitrobenzene and 2,6-Dimethylnitrobenzene | Both -CH₃ groups are o,p-directors. Steric hindrance is a factor. |

| p-Cresol | 4-Methyl-2-nitrophenol | The -OH group is a much stronger activator than the -CH₃ group and directs ortho to itself. |

| m-Nitrobenzoic Acid | 3,5-Dinitrobenzoic acid | Both -NO₂ and -COOH are meta-directors, leading to substitution at the position meta to both. |

Predicting Regioselectivity in Polysubstituted Benzenes

When multiple substituents are present on a benzene ring, the following principles can be applied to predict the major product(s) of electrophilic aromatic substitution:

-

The Strongest Activating Group Dominates: The directing effect of the most powerful activating group will determine the position of substitution.

-

Reinforcing Effects: If the directing effects of the substituents are synergistic (i.e., they direct to the same position), a single major product is often formed.[6]

-

Opposing Effects: If the directing effects of the substituents are antagonistic, the most activating group controls the regioselectivity. Mixtures of products may be formed.[7]

-

Steric Hindrance: Substitution is disfavored at positions that are sterically hindered, particularly those located between two substituents in a meta relationship.[8] Bulky substituents will favor substitution at the less hindered positions. For example, ortho substitution is often reduced in the presence of a large t-butyl group.[4]

Mandatory Visualizations

General Mechanism of Electrophilic Aromatic Substitution

Caption: General two-step mechanism of electrophilic aromatic substitution.

Influence of Substituents on Arenium Ion Stability

Caption: Stability of arenium ion intermediates for activating and deactivating groups.

Logical Workflow for Predicting Regioselectivity

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. courses.minia.edu.eg [courses.minia.edu.eg]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Electrophilic substitution on disubstituted benzene rings - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Ch12 : Electrophilic Aromatic Substitution [chem.ucalgary.ca]

Safety, handling, and MSDS for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 885519-13-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Such compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to their reactive nature in processes like nucleophilic aromatic substitution and coupling reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 885519-13-1 | [2] |

| Linear Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [3] |

| Physical Form | Solid, semi-solid, or liquid | |

| Purity | Typically ≥97% | |

| InChI Key | KQMXGSGRIHBQGJ-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1Br)Cl)N(=O)=O | [4] |

Safety and Hazard Information

The following table summarizes the hazard classifications for this compound. It is crucial to understand and mitigate these risks when handling the compound.

Table 2: GHS Hazard Statements and Precautionary Measures

| Category | Code | Description | Source |

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | ||

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[6]

-

Contamination: Change contaminated clothing promptly.[7]

Storage

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

Experimental Protocols and Reactivity

While specific experimental protocols are proprietary and depend on the research context, the chemical structure of this compound suggests several key reaction types.

-

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct further electrophilic substitution reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and halogen groups facilitate nucleophilic attack on the aromatic ring.[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine group using standard reducing agents, a common step in the synthesis of more complex molecules.[1]

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.[1]

A general workflow for the safe use of this chemical in an experimental setting is outlined below.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [8][9] |

The following decision tree illustrates the appropriate first aid response.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.[7] Chemical waste should be handled by a licensed disposal company.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | 885519-13-1 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 1stsci.com [1stsci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, a versatile building block in modern organic synthesis. The presence of multiple functional groups—bromo, chloro, methyl, and nitro moieties—on the benzene ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Overview of Synthetic Applications

This compound is a strategically functionalized aromatic compound that can undergo a variety of transformations at its different substituent sites. The electron-withdrawing nature of the nitro group, in combination with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the bromo and chloro groups serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the methyl group offers potential for oxidation or other transformations.[1]

Key synthetic applications include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling for the formation of biaryl compounds.

-

Buchwald-Hartwig Amination for the synthesis of N-aryl amines.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Displacement of the chloro or bromo group by various nucleophiles.

-

-

Reduction of the Nitro Group:

-

Formation of 5-bromo-3-chloro-2-methylaniline, a key intermediate for further derivatization.

-

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound can be effectively coupled with various arylboronic acids. The reactivity difference between the C-Br and C-Cl bonds often allows for selective coupling at the more reactive C-Br position.

Experimental Protocol: Synthesis of 5-Aryl-1-chloro-2-methyl-3-nitrobenzene Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Tricyclohexylphosphine (PCy3) (4 mol%)

-

Potassium phosphate (K3PO4) (2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PCy3 (0.04 mmol), and K3PO4 (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the toluene/water solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Chloro-2-methyl-3-nitro-5-phenylbenzene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-5-(4-methoxyphenyl)-2-methyl-3-nitrobenzene | 82 |

| 3 | 3-Tolylboronic acid | 1-Chloro-2-methyl-3-nitro-5-(m-tolyl)benzene | 88 |

Yields are based on isolated product after purification.

Reaction Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl amines. Similar to the Suzuki coupling, selective amination at the C-Br position is generally achievable.

Experimental Protocol: Synthesis of N-Aryl-5-amino-1-chloro-2-methyl-3-nitrobenzene Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary amine.

-

Materials:

-

This compound

-

Primary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.015 mmol) and Xantphos (0.03 mmol).

-

Add toluene (2 mL) and stir for 10 minutes.

-

To a separate Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-(5-chloro-2-methyl-3-nitrophenyl)aniline | 78 |

| 2 | Benzylamine | N-benzyl-5-chloro-2-methyl-3-nitroaniline | 81 |

| 3 | Morpholine | 4-(5-Chloro-2-methyl-3-nitrophenyl)morpholine | 85 |

Yields are based on isolated product after purification.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)